molecular formula C9H11NO3 B2544852 3-(3-Methoxypyridin-2-yl)propanoic acid CAS No. 139745-96-3

3-(3-Methoxypyridin-2-yl)propanoic acid

Cat. No. B2544852
CAS RN: 139745-96-3
M. Wt: 181.191
InChI Key: YTGHQTCQVYPJID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(3-Methoxypyridin-2-yl)propanoic acid” is a chemical compound with the molecular formula C9H11NO3 . It has a molecular weight of 181.19 . The IUPAC name for this compound is 3-(3-methyl-2-pyridinyl)propanoic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H11NO2/c1-7-3-2-6-10-8(7)4-5-9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 181.19 . The compound’s solubility and other physical properties may depend on the conditions under which it is stored and used .

Scientific Research Applications

In Vitro and In Vivo Evaluation in Osteoporosis Treatment

3-(3-Methoxypyridin-2-yl)propanoic acid has been identified as a potent and selective antagonist of the alpha(v)beta(3) receptor, showing promise in the prevention and treatment of osteoporosis. This compound exhibited an excellent in vitro profile and significant efficacy in in vivo models of bone turnover, leading to its selection for clinical development (Hutchinson et al., 2003).

Role in Kinase Inhibition for Cancer Therapy

The 3-methoxy-2-aminopyridine structure, as seen in derivatives of this compound, has been explored as a potent inhibitor of the oncogenic kinase bRAF. This structure demonstrated high ligand efficiency and an excellent ADME profile, important in the development of cancer therapies (Palmer et al., 2012).

Exploration in Pharmaceuticals and Crystal Structures

The compound has been known to exist in different crystalline forms, ranging from anhydrous to various hydrate states. Its behavior under varying humidity conditions, crucial for pharmaceutical applications, has been studied using particle-based simulation techniques (Zhao et al., 2009).

Research in Antiproliferative and Antimicrobial Activity

Synthesis and evaluation of derivatives of this compound have shown notable antiproliferative and antimicrobial activities. This includes their use against various cancer cell lines and microorganisms, highlighting their potential in therapeutic applications (Miszke et al., 2008).

Metabolism in Novel Anti-Cancer Agents

Studies on the metabolism of certain novel anti-cancer agents containing this compound revealed complex metabolic pathways, including O-demethylation and N-debenzylation. These findings are essential for understanding the drug's pharmacokinetics and potential therapeutic applications (Lee et al., 2004).

Quantum Mechanical and Spectroscopic Study

Quantum mechanical and spectroscopic studies have been conducted on compounds containing the this compound structure. These studies provide insights into the electronic and vibrational characteristics of such compounds, which are important for their application in various fields (Sakthivel et al., 2018).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

3-(3-methoxypyridin-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-8-3-2-6-10-7(8)4-5-9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGHQTCQVYPJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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